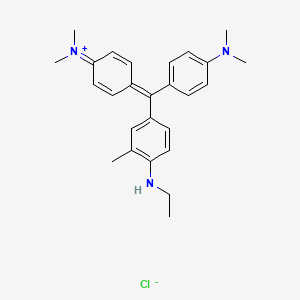
21,21-Diethyl-16,26-dipentadecylhentetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21,21-Diethyl-16,26-dipentadecylhentetracontane is a complex organic compound with the molecular formula C75H152 . It is characterized by its long carbon chain and multiple ethyl and pentadecyl groups. This compound is notable for its high molecular weight of 1054.0094 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21,21-Diethyl-16,26-dipentadecylhentetracontane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Alkylation Reactions:
Hydrogenation: Ensuring the saturation of the carbon chain.
Purification: Techniques such as distillation and chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving high temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
21,21-Diethyl-16,26-dipentadecylhentetracontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while reduction typically produces simpler hydrocarbons.
Applications De Recherche Scientifique
21,21-Diethyl-16,26-dipentadecylhentetracontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 21,21-Diethyl-16,26-dipentadecylhentetracontane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The long carbon chain allows it to embed within lipid bilayers, affecting membrane fluidity and function. Additionally, its hydrophobic nature enables it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecane (C16H34): A simpler long-chain hydrocarbon.
Octadecane (C18H38): Another long-chain hydrocarbon with similar properties.
Eicosane (C20H42): A longer-chain hydrocarbon with increased molecular weight.
Uniqueness
21,21-Diethyl-16,26-dipentadecylhentetracontane is unique due to its specific arrangement of ethyl and pentadecyl groups, which confer distinct chemical and physical properties. Its high molecular weight and complex structure make it a valuable compound for studying the behavior of long-chain hydrocarbons.
Propriétés
Numéro CAS |
72936-31-3 |
|---|---|
Formule moléculaire |
C75H152 |
Poids moléculaire |
1054.0 g/mol |
Nom IUPAC |
21,21-diethyl-16,26-di(pentadecyl)hentetracontane |
InChI |
InChI=1S/C75H152/c1-7-13-17-21-25-29-33-37-41-45-49-53-57-65-73(66-58-54-50-46-42-38-34-30-26-22-18-14-8-2)69-61-63-71-75(11-5,12-6)72-64-62-70-74(67-59-55-51-47-43-39-35-31-27-23-19-15-9-3)68-60-56-52-48-44-40-36-32-28-24-20-16-10-4/h73-74H,7-72H2,1-6H3 |
Clé InChI |
SALMLXPNOWQEAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


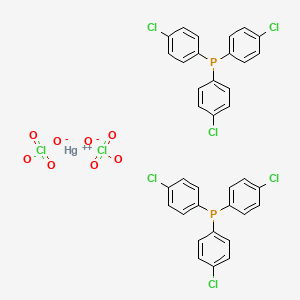
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
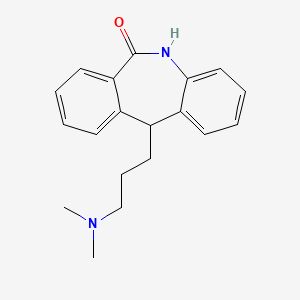
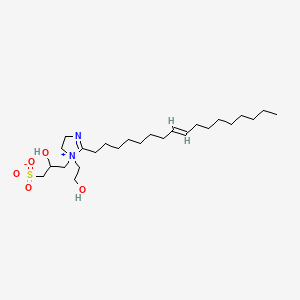
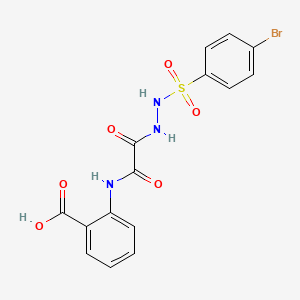

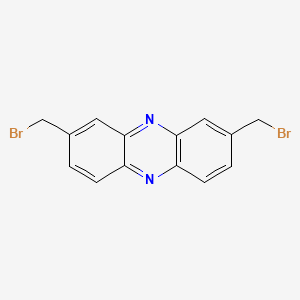
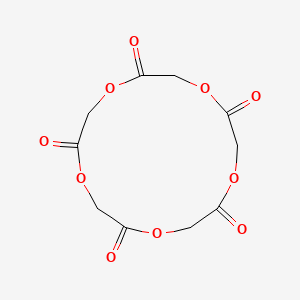
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
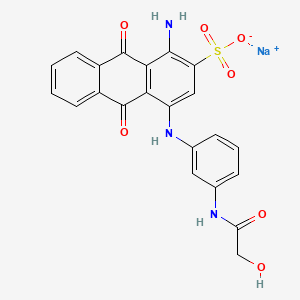
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
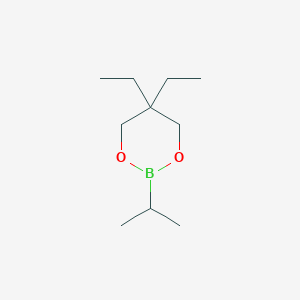
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
